N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide
Description
N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide is a complex organic compound characterized by its unique structure, which includes a dichlorophenyl group, an anthracene core, and a sulfonamide moiety
Properties
IUPAC Name |
N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H11Cl2NO4S/c21-11-8-9-15(22)16(10-11)23-28(26,27)17-7-3-6-14-18(17)20(25)13-5-2-1-4-12(13)19(14)24/h1-10,23H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZAHJSQHHJBEEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)S(=O)(=O)NC4=C(C=CC(=C4)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H11Cl2NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide typically involves multi-step organic reactions. One common method includes the sulfonation of anthracene followed by the introduction of the dichlorophenyl group through electrophilic substitution. The final step involves the formation of the sulfonamide linkage under controlled conditions, often using reagents like chlorosulfonic acid and amines.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation and substitution reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide undergoes various chemical reactions, including:
Oxidation: The anthracene core can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroxy derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Formation of anthraquinone derivatives.
Reduction: Formation of hydroxyanthracene derivatives.
Substitution: Formation of various substituted anthracene derivatives.
Scientific Research Applications
N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic properties in drug development.
Industry: Utilized in the production of dyes, pigments, and advanced materials.
Mechanism of Action
The mechanism of action of N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or disrupt cellular processes, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-(2,5-dichlorophenyl)succinamic acid
- 5-(2,5-dichlorophenyl)-2-furoic acid
- N-(2,5-dichlorophenyl)-4-hydroxybenzamide
Uniqueness
N-(2,5-dichlorophenyl)-9,10-dioxoanthracene-1-sulfonamide is unique due to its combination of a dichlorophenyl group and an anthracene core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
